![molecular formula C12H10ClN3S B1425035 [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine CAS No. 1283108-20-2](/img/structure/B1425035.png)
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Overview
Description
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine, also known as CMI-T, is an aromatic amine compound with a wide range of applications in scientific research. CMI-T has been used in a number of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Molecular Biology Research
Compounds like [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine can be used as molecular probes or building blocks in molecular biology. They can help in studying protein interactions, gene expression, and cellular processes. Their application can extend to understanding disease mechanisms at a molecular level .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, often leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .
Result of Action
Similar compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBAJFRFHTOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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